molecular formula C18H14ClN3O2 B11371439 1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11371439
M. Wt: 339.8 g/mol
InChI Key: OZRQOAPGSSGTTH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(3-chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine

Uniqueness

Compared to similar compounds, 1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique dihydropyridazine ring structure. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-5-7-14(8-6-12)20-18(24)17-16(23)9-10-22(21-17)15-4-2-3-13(19)11-15/h2-11H,1H3,(H,20,24)

InChI Key

OZRQOAPGSSGTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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